![molecular formula C10H11BrMgO2 B3416629 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide CAS No. 871725-95-0](/img/structure/B3416629.png)
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide
Overview
Description
“2-(1,3-Dioxan-2-yl)phenylmagnesium bromide” is a Grignard reagent . It is also known as “1,3-Dioxane - 2-ethyl- magnesium complex” or "[2- (1,3-Dioxan-2-yl)ethyl]magnesium bromide" . The empirical formula is C6H11BrMgO2 .
Synthesis Analysis
This compound can be used in a Grignard addition-acylation method for the preparation of enamides . It can also be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts . Furthermore, it plays a key role in the synthesis of febrifugine-based antimalarial drugs .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringBr[Mg]CCC1OCCCO1
. The molecular weight is 219.36 . Chemical Reactions Analysis
As a Grignard reagent, this compound is involved in Grignard reactions . These reactions are a type of organometallic chemical reaction where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone .Physical And Chemical Properties Analysis
This compound has a concentration of 0.5 M in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.951 g/mL at 25 °C . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Preparation of Enamides
This compound can be used in a Grignard addition-acylation method for the preparation of enamides . Enamides are valuable intermediates in organic synthesis and are used in the preparation of various pharmaceuticals and agrochemicals.
Synthesis of Trisubstituted Allenes
It can also be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts . Allenes are a class of organic compounds that have been used in the synthesis of pharmaceuticals and natural products.
Synthesis of Febrifugine Based Antimalarial Drugs
Another significant application of this compound is in one of the key synthetic steps for the synthesis of febrifugine based antimalarial drugs . Febrifugine is a quinazolinone alkaloid with potent antimalarial activity.
Preparation of Schiff Bases
The compound can be used in the condensation reaction of 2-(1,3-dioxan-2-yl)aniline and salicylaldehyde to prepare Schiff bases . Schiff bases are versatile compounds with a wide range of applications in medicinal chemistry.
Synthesis of (E)-2-({[2-(1,3-dioxan-2-yl)phenyl]imino}methyl)phenol
The compound is used in the synthesis of (E)-2-({[2-(1,3-dioxan-2-yl)phenyl]imino}methyl)phenol . This compound has been studied for its potential applications in various fields.
Research Use Only
The compound is also marked as "Research Use Only" , indicating its use in various research applications that are not specified but could include chemical synthesis, process optimization, and product development.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
magnesium;2-phenyl-1,3-dioxane;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h1-3,5,10H,4,7-8H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIMYLSCGNDWDY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=CC=[C-]2.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.